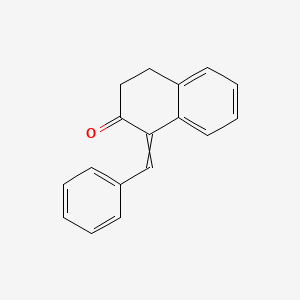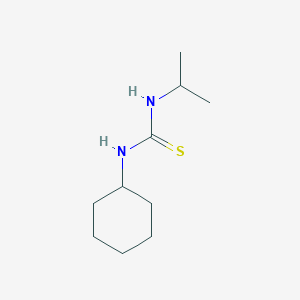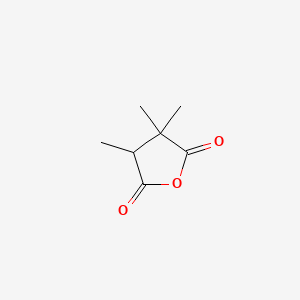
4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol is an organic compound with a complex structure that includes amino, chloro, and dimethylamino groups attached to a benzenemethanol backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-3,5-dichlorobenzaldehyde with dimethylamine in the presence of a reducing agent to form the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol involves its interaction with specific molecular targets, such as beta-2 adrenergic receptors . By binding to these receptors, the compound can activate adenylyl cyclase, leading to increased levels of cyclic AMP and subsequent relaxation of smooth muscle tissues, particularly in the bronchioles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clenbuterol: A compound with similar bronchodilator properties used in the treatment of asthma.
Salbutamol: Another beta-2 adrenergic agonist with similar therapeutic applications.
Uniqueness
4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of amino, chloro, and dimethylamino groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
38338-87-3 |
|---|---|
Molekularformel |
C10H14Cl2N2O |
Molekulargewicht |
249.13 g/mol |
IUPAC-Name |
1-(4-amino-3,5-dichlorophenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C10H14Cl2N2O/c1-14(2)5-9(15)6-3-7(11)10(13)8(12)4-6/h3-4,9,15H,5,13H2,1-2H3 |
InChI-Schlüssel |
IBBMJPXNEZQOED-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)




![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)







